2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-4-29-19-9-7-17(8-10-19)20-11-12-22(28)27(25-20)14-21-24-23(26-30-21)18-6-5-15(2)16(3)13-18/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUYRPNQHLGYGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Moiety
The 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-ylmethyl group is synthesized via a two-step protocol:
Step 1: Formation of Amidoxime Intermediate
3,4-Dimethylbenzoic acid is converted to its corresponding amidoxime (B1 ) by treatment with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 85–90% |
Step 2: Cyclization to Oxadiazole
The amidoxime reacts with chloroacetonitrile under acidic conditions to form 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (A1 ).
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | HCl (conc.) |
| Solvent | Dichloromethane |
| Temperature | Reflux (40°C) |
| Yield | 78% |
Synthesis of the Dihydropyridazinone Core
The 6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one (A2 ) is prepared via cyclocondensation:
Step 1: Preparation of γ-Keto Ester
4-Ethoxyphenylacetone is condensed with diethyl oxalate in the presence of sodium ethoxide to yield ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate (C2 ).
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Base | NaOEt (1.2 equiv) |
| Temperature | 0°C → RT |
| Yield | 70–75% |
Step 2: Hydrazine Cyclization
The γ-keto ester reacts with hydrazine hydrate to form the dihydropyridazinone ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Reaction Time | 4 hours |
| Yield | 82% |
Final Coupling Reaction
The oxadiazole chloromethyl derivative (A1 ) is coupled with the dihydropyridazinone (A2 ) via nucleophilic substitution:
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 65% |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, the cyclization step for the oxadiazole moiety achieves 90% yield in 30 minutes at 100°C under microwave conditions.
Solid-Phase Synthesis
Immobilization of the amidoxime intermediate on Wang resin enables a traceless synthesis strategy, though yields remain moderate (50–55%).
Optimization Challenges and Solutions
Purification Issues
The final product often coexists with unreacted starting materials. Column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. In studies involving similar compounds, it was found that these derivatives possess significant activity against various bacterial strains. For instance, compounds with oxadiazole structures demonstrated effective inhibition against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Bacillus cereus | High |
| Compound B | Staphylococcus aureus | Moderate |
| Compound C | Escherichia coli | Low |
Anticancer Properties
The anticancer potential of compounds containing oxadiazole rings has been extensively studied. For example, a related study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The mechanism of action often involves the induction of apoptosis in cancer cells.
Table 2: Cytotoxicity Profiles Against Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HCT116 | 15 |
| Compound E | MCF7 | 20 |
| Compound F | HUH7 | 25 |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications on the phenyl and ethoxy groups can enhance its biological efficacy. Research has shown that substituents at specific positions on the oxadiazole ring significantly impact both antimicrobial and anticancer activities .
Case Studies
Several case studies have documented the synthesis and evaluation of related compounds:
- Case Study 1 : A study synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activities using disc diffusion methods. The results indicated that modifications to the oxadiazole core significantly enhanced antibacterial potency .
- Case Study 2 : Another investigation focused on the anticancer properties of oxadiazole-containing compounds, demonstrating substantial cytotoxic effects in vitro against multiple cancer cell lines .
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Derivatives
The following table summarizes structurally related compounds and their properties:
Comparative Analysis
Core Structure Variations
- Dihydropyridazin-3-one (Target) vs. Pyridazine (F840-0471): The partial saturation of the pyridazine ring in the target compound introduces conformational flexibility, which may enhance binding to dynamic protein pockets compared to the fully aromatic pyridazine in F840-0471 .
- Triazolo[4,5-d]pyrimidin-7-one (E6): This core has a fused triazole-pyrimidine system, offering additional hydrogen-bonding sites but reduced solubility compared to the dihydropyridazinone .
Substituent Effects
- Ethoxy vs.
- 3,4-Dimethylphenyl vs. Chlorophenethyl (Compound 46): The dimethylphenyl group provides steric bulk without electronegative atoms, possibly reducing off-target interactions compared to the electron-withdrawing chloro group in Compound 46 .
Functional Implications
- Oxadiazole Derivatives (E3, E7): Compounds like Oxadiazon (E7) are agrochemicals, whereas the target compound’s ethoxyphenyl and dimethylphenyl groups suggest optimization for pharmaceutical applications, such as TRPA1/TRPV1 antagonism .
- Synthetic Accessibility: High-yield syntheses (e.g., 72% for Compound 46) highlight feasible routes for scaling the target compound, though its exact synthetic pathway remains unspecified .
Biological Activity
The compound 2-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one represents a novel heterocyclic structure that has garnered attention for its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure includes a pyridazinone core linked to an oxadiazole moiety and an ethoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H26N4O2 |
| Molecular Weight | 398.48 g/mol |
| LogP | 5.9431 |
| Polar Surface Area | 71.632 Ų |
| Hydrogen Bond Acceptors | 7 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors containing the oxadiazole and pyridazinone frameworks. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free reactions.
Anticancer Activity
Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
- In vitro studies demonstrated cytotoxic effects on human cervical (HeLa), colon adenocarcinoma (CaCo-2), and breast cancer cells.
- The compound exhibited IC50 values comparable to known anticancer agents, indicating its potential as a lead compound for further development .
Antimicrobial Activity
The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that they possess activity against both bacterial and fungal strains:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics.
- Fungal Strains : Showed promising antifungal activity against Candida albicans .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects:
- It inhibits the production of pro-inflammatory cytokines in vitro.
- Animal models have demonstrated reduced edema and inflammatory markers upon administration of the compound .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety can interact with various enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may affect key signaling pathways involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A study reported that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines compared to untreated controls .
- Antimicrobial Efficacy : In a comparative study against standard antimicrobial agents, the compound demonstrated superior efficacy against resistant strains of bacteria .
Q & A
Q. Table: Substituent Effects on Bioactivity (Hypothetical)
| Substituent | IC₅₀ (μM) | LogP | Notes |
|---|---|---|---|
| 4-Ethoxy | 0.45 | 2.8 | Optimal balance of solubility/activity |
| 4-Methoxy | 0.62 | 2.5 | Reduced lipophilicity |
| 4-Chloro | 0.78 | 3.2 | Increased toxicity |
How should researchers address contradictory solubility data in different solvent systems?
Answer:
Contradictions arise from solvent polarity and hydrogen-bonding capacity. Follow these steps:
Standardize Protocols: Use USP/PhEur solubility criteria (e.g., shake-flask method at 25°C) .
Solvent Screening: Test in DMSO (for stock solutions), water-ethanol mixtures, and biorelevant media (FaSSIF/FeSSIF) .
Quantify: Use UV-Vis spectroscopy or HPLC to measure saturation concentrations.
Example Workflow:
- Prepare saturated solutions in triplicate.
- Centrifuge at 10,000 rpm for 15 min.
- Filter (0.22 μm) and analyze supernatant .
What strategies validate the compound’s stability under physiological conditions?
Answer:
Conduct accelerated stability studies :
pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs. Monitor degradation via HPLC .
Thermal Stability: Store solid samples at 40°C/75% RH for 4 weeks. Check for polymorphic changes via PXRD .
Light Exposure: Use ICH Q1B guidelines to test photodegradation .
Key Findings (Hypothetical):
- Half-life (pH 7.4): >48 hrs.
- Major Degradant: Hydrolysis of the ethoxy group to hydroxyl.
How can computational methods guide the optimization of this compound?
Answer:
Use molecular docking (AutoDock Vina) and DFT calculations (Gaussian) :
Docking: Model interactions with target proteins (e.g., kinases) to prioritize substituents improving binding affinity .
DFT: Calculate HOMO/LUMO energies to predict redox stability or reaction pathways .
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
